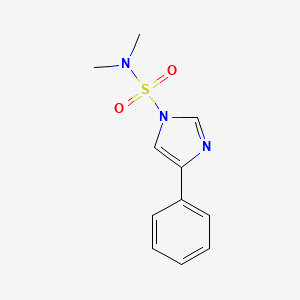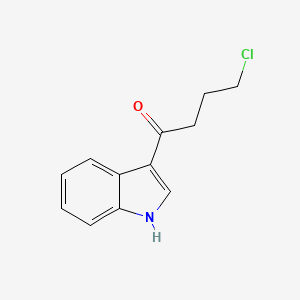
N,N-dimethyl-4-phenylimidazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-phenylimidazole-1-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the imidazole ring, along with a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-phenylimidazole-1-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or by the reaction of aldehydes with ammonium acetate and benzils in the presence of iodine in dimethyl sulfoxide (DMSO).
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-phenylimidazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-phenylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Methylimidazole: Similar structure but lacks the phenyl and sulfonamide groups.
4-Phenylimidazole: Similar structure but lacks the dimethylamino and sulfonamide groups.
Sulfanilamide: Contains the sulfonamide group but lacks the imidazole ring.
Uniqueness: N,N-Dimethyl-4-phenylimidazole-1-sulfonamide is unique due to the combination of the imidazole ring, phenyl group, and sulfonamide functional group. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C11H13N3O2S |
|---|---|
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
N,N-dimethyl-4-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-8-11(12-9-14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
JRYCTVDWSPTJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,2,5]Thiadiazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B8280436.png)
![5-Chloro-2-[(5-fluoropyridin-2-yl)oxy]benzoic acid](/img/structure/B8280443.png)




![(R)-3-(5-oxo-4,5-dihydro-[1,2,4]thiadiazol-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8280475.png)







